5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile
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Overview
Description
5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile is a complex organic compound with significant applications in scientific research. This compound is known for its role as an inhibitor in various biochemical processes, particularly in the inhibition of checkpoint kinase 1 (Chk1), a protein involved in DNA damage response and cell cycle regulation .
Preparation Methods
The synthesis of 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile involves multiple steps, starting from the preparation of the core pyrazine structure. The synthetic route typically includes:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isoquinoline moiety: This step involves the chlorination of isoquinoline followed by its attachment to the pyrazine ring.
Attachment of the dimethylamino group: This is usually done through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the various fragments under controlled conditions to yield the desired compound.
Chemical Reactions Analysis
5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and amino positions.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The primary mechanism of action of 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile involves the inhibition of checkpoint kinase 1 (Chk1). Chk1 is a serine/threonine-protein kinase that plays a critical role in the DNA damage response by regulating cell cycle checkpoints. By inhibiting Chk1, this compound can prevent the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile include other Chk1 inhibitors such as:
- ®-3-((1-(dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile .
- 1,2-ethanediol derivatives .
The uniqueness of this compound lies in its specific structural features that confer high affinity and selectivity for Chk1, making it a valuable tool in biochemical research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C19H19ClN6O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25) |
InChI Key |
SRBJWIBAMIKCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |
Origin of Product |
United States |
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